molecular formula Mg3O3Si+4 B092447 trimagnesium;dioxido(oxo)silane CAS No. 15702-53-1

trimagnesium;dioxido(oxo)silane

Cat. No.: B092447
CAS No.: 15702-53-1
M. Wt: 149 g/mol
InChI Key: RYFBLTRUKMEXNJ-UHFFFAOYSA-N
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Description

trimagnesium;dioxido(oxo)silane is a chemical compound that combines silicic acid with magnesium in a 1:3 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. Silicic acid itself is a weak acid that contains silicon, oxygen, and hydroxyl groups, and it plays a significant role in biomineralization and other natural processes .

Properties

CAS No.

15702-53-1

Molecular Formula

Mg3O3Si+4

Molecular Weight

149 g/mol

IUPAC Name

trimagnesium;dioxido(oxo)silane

InChI

InChI=1S/3Mg.O3Si/c;;;1-4(2)3/q3*+2;-2

InChI Key

RYFBLTRUKMEXNJ-UHFFFAOYSA-N

SMILES

[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2]

Canonical SMILES

[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2]

Other CAS No.

15702-53-1

Origin of Product

United States

Preparation Methods

Precursor Selection

The reaction typically begins with tetraethyl orthosilicate (TEOS) as the silicon source and magnesium nitrate or magnesium ethoxide as the magnesium precursor. TEOS undergoes hydrolysis in the presence of an acid or base catalyst, forming silicic acid (H₄SiO₄), which reacts with magnesium ions in a 1:3 molar ratio.

Reaction Conditions

  • pH Control : A pH range of 8–10 is maintained to facilitate the condensation of silicic acid with magnesium hydroxide.

  • Temperature : The reaction proceeds at 60–80°C to accelerate gel formation while avoiding premature precipitation.

  • Aging : The gel is aged for 24–48 hours to enhance structural integrity.

Drying and Calcination

The gel is dried at 120°C to remove residual solvents, followed by calcination at 500–700°C to yield crystalline trimagnesium dioxido(oxo)silane. This step eliminates organic byproducts and stabilizes the oxide structure.

Table 1: Sol-Gel Synthesis Parameters

ParameterOptimal RangeImpact on Product Quality
Precursor Molar RatioMg:Si = 3:1Ensures stoichiometric accuracy
Calcination Temperature600°CBalances crystallinity and purity
Aging Time36 hoursMaximizes gel network formation

Hydrothermal Synthesis

Hydrothermal methods leverage high-pressure aqueous environments to synthesize crystalline materials at relatively low temperatures. This approach is favored for producing phase-pure trimagnesium dioxido(oxo)silane with controlled particle size.

Reaction Setup

Magnesium chloride (MgCl₂) and sodium silicate (Na₂SiO₃) are dissolved in deionized water and transferred to a Teflon-lined autoclave. The mixture is heated to 150–200°C for 12–24 hours, enabling the formation of Mg₃O₃Si nuclei.

Critical Factors

  • Pressure : Autogenous pressures of 10–15 MPa promote ionic mobility and crystallization.

  • Additives : Surfactants like cetyltrimethylammonium bromide (CTAB) template mesoporous structures.

Post-Synthesis Processing

The product is washed with ethanol to remove unreacted ions and dried under vacuum. X-ray diffraction (XRD) analyses confirm the absence of impurities such as MgO or SiO₂.

Table 2: Hydrothermal Synthesis Outcomes

ConditionOutcome
180°C, 18 hoursPhase-pure Mg₃O₃Si (crystallite size: 50 nm)
With CTABMesoporous morphology (surface area: 200 m²/g)

Solid-State Reaction

Solid-state synthesis involves the direct reaction of magnesium oxide (MgO) and silicon dioxide (SiO₂) at elevated temperatures. While energy-intensive, this method is scalable for industrial production.

Mechanochemical Activation

Precursor powders are ball-milled for 2–4 hours to increase surface reactivity. The mechanical energy induces defects, facilitating diffusion during heating.

Thermal Treatment

The mixed powders are sintered at 900–1,100°C in a muffle furnace. The reaction proceeds via:
3MgO+SiO2Mg3O3Si3\text{MgO} + \text{SiO}_2 \rightarrow \text{Mg}_3\text{O}_3\text{Si}
A slight excess of MgO (5–10 wt%) compensates for volatilization losses.

Challenges

  • Incomplete Reaction : Residual SiO₂ or MgO may persist, requiring acid leaching.

  • Particle Agglomeration : Prolonged heating leads to coarse grains, necessitating post-synthesis milling.

Coprecipitation Method

Coprecipitation offers a low-cost route by simultaneously precipitating magnesium and silicon species from aqueous solutions.

Procedure

A solution of Mg(NO₃)₂ and Na₂SiO₃ is titrated with ammonium hydroxide (NH₄OH) until pH 10. The precipitate is filtered, washed, and calcined at 450°C.

Limitations

  • Stoichiometric Variability : Rapid precipitation may cause inhomogeneous cation distribution.

  • Byproduct Formation : Sodium nitrate residues require extensive washing.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

MethodCrystallinityParticle Size (nm)Energy EfficiencyScalability
Sol-GelHigh20–100ModerateLaboratory
HydrothermalVery High30–80LowPilot Scale
Solid-StateModerate500–1,000LowIndustrial
CoprecipitationLow50–200HighMedium

Emerging Techniques and Innovations

Recent advances focus on reducing energy consumption and improving morphological control:

Microwave-Assisted Synthesis

Microwave irradiation accelerates nucleation, enabling synthesis at 200°C within 1 hour. This method enhances yield (≥95%) and minimizes particle agglomeration.

Biogenic Approaches

Fungal-mediated synthesis utilizes Aspergillus niger to secrete organic acids that dissolve silica and magnesium precursors, forming Mg₃O₃Si at ambient temperatures. While eco-friendly, this method currently suffers from low throughput .

Chemical Reactions Analysis

Types of Reactions

trimagnesium;dioxido(oxo)silane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with silicic acid (H6Si2O7), magnesium salt (1:3) include water, acids, and bases. The reactions are typically carried out at controlled pH and temperature to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving silicic acid (H6Si2O7), magnesium salt (1:3) include silicic acid, magnesium hydroxide, and various polymeric silicic acid structures .

Scientific Research Applications

Chemical Properties and Structure

Trimagnesium dioxido(oxo)silane is characterized by its fine crystalline powder form, typically appearing white to grayish-white. The molecular structure features a central silicon atom bonded to oxygen atoms, stabilized by magnesium ions through ionic interactions. This configuration allows for various chemical reactions, making it a versatile compound in multiple applications.

Chemistry

Synthesis of Silicon-Based Materials
Trimagnesium dioxido(oxo)silane serves as a precursor for synthesizing other silicon-based compounds. It can undergo hydrolysis to produce silicic acid and magnesium hydroxide, which are essential in creating various silicon derivatives used in technology and materials science.

Biology

Role in Biomineralization
Research indicates that trimagnesium dioxido(oxo)silane plays a significant role in biomineralization processes. It interacts with biological systems, potentially influencing biochemical pathways related to mineral deposition in tissues. Studies have shown its ability to form complexes with proteins and enzymes, impacting cellular processes such as mineralization.

Case Study: Cellular Interaction
In vitro studies have demonstrated that trimagnesium dioxido(oxo)silane affects protein interactions and enzymatic activities within biological systems. This has implications for understanding its role in tissue engineering and regenerative medicine.

Medicine

Potential Medical Applications
Current research is exploring the use of trimagnesium dioxido(oxo)silane in drug delivery systems and tissue scaffolding. Its ability to interact with biological molecules positions it as a candidate for enhancing drug efficacy and targeting specific tissues.

Ceramics and Glass Production

The compound is utilized in the production of ceramics and glass due to its unique thermal and mechanical properties. Its incorporation into ceramic formulations enhances strength and thermal stability, making it suitable for high-performance applications.

Electronics

Trimagnesium dioxido(oxo)silane is increasingly being investigated for applications in electronics, particularly as a dielectric material due to its insulating properties. Its unique structure allows for the development of advanced electronic components that require high dielectric strength .

Mechanism of Action

The mechanism of action of silicic acid (H6Si2O7), magnesium salt (1:3) involves its interaction with various molecular targets and pathways. In biological systems, it may interact with proteins and enzymes, influencing processes such as biomineralization. The compound’s effects are mediated through its ability to form complexes with other molecules and its role in the formation of polymeric structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trimagnesium;dioxido(oxo)silane is unique due to its specific ratio of silicic acid to magnesium and its resulting properties. This compound’s ability to form polymeric structures and its role in various applications set it apart from other similar compounds .

Q & A

Basic Research Questions

Q. What methodological approaches ensure phase purity during the synthesis of trimagnesium dioxido(oxo)silane?

  • Answer : Use factorial design to systematically vary parameters such as reaction temperature (100–300°C), magnesium-to-silicate molar ratio (2.5:1 to 3.5:1), and dwell time (2–12 hours). Post-synthesis, validate phase purity via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to confirm absence of MgO or SiO₂ impurities. Optimize conditions using response surface methodology .

Q. Which spectroscopic techniques are most effective for characterizing the structural properties of trimagnesium dioxido(oxo)silane?

  • Answer : Triangulate data from XRD (crystallinity), Raman spectroscopy (vibrational modes of Si-O-Mg bonds), and solid-state NMR (²⁹Si chemical shifts for SiO₄ coordination). Cross-validate results with density functional theory (DFT)-predicted spectra to resolve ambiguities .

Q. How can common impurities (e.g., residual Mg(OH)₂) be identified and mitigated during synthesis?

  • Answer : Employ scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) to map elemental distribution. Introduce a post-synthesis washing step with anhydrous ethanol to remove unreacted precursors. Monitor pH during synthesis to avoid hydroxide formation .

Q. What experimental protocols validate the compound’s crystallographic data?

  • Answer : Perform Rietveld refinement on XRD data using software like GSAS-II. Compare experimental lattice parameters (e.g., unit cell dimensions) with computational models derived from DFT. Discrepancies >2% warrant re-examination of synthesis conditions .

Advanced Research Questions

Q. How can DFT simulations resolve discrepancies between experimental and theoretical thermodynamic data (e.g., enthalpy of formation)?

  • Answer : Construct a computational model using hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set. Account for lattice vibrations via phonon dispersion calculations. Reconcile discrepancies by adjusting for anharmonic effects or impurities in experimental samples .

Q. What mechanistic pathways explain the compound’s stability under aqueous conditions?

  • Answer : Conduct in situ pH-dependent Raman spectroscopy (pH 2–12) to track structural changes. Pair with ab initio molecular dynamics (AIMD) simulations to model hydrolysis pathways. Identify metastable intermediates (e.g., protonated silicate layers) using time-resolved FTIR .

Q. How can multi-scale modeling predict the mechanical properties of trimagnesium dioxido(oxo)silane composites?

  • Answer : Integrate DFT (electronic structure), molecular dynamics (nanoscale deformation), and finite element analysis (macroscale stress-strain behavior). Validate predictions via nanoindentation experiments, comparing elastic modulus (E) and hardness (H) values .

Q. What strategies address contradictions in reported spectroscopic data (e.g., Si-O bond lengths)?

  • Answer : Perform error propagation analysis on experimental measurements (XRD vs. neutron diffraction). Re-examine sample preparation for preferred orientation effects. Cross-reference with synchrotron-based extended X-ray absorption fine structure (EXAFS) for local structural accuracy .

Methodological Frameworks

  • Theoretical Alignment : Anchor studies in crystallography (for synthesis) and solid-state chemistry (for stability). For computational work, cite Marcus theory for charge transfer or Born-Haber cycles for thermodynamic consistency .
  • Data Triangulation : Combine experimental, computational, and literature data to resolve ambiguities. For example, use XRD to confirm crystal symmetry, DFT to validate electronic properties, and literature meta-analysis to identify trends in reported lattice parameters .

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